Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate
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Overview
Description
Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that belongs to the class of seven-membered heterocycles containing sulfur and nitrogen atoms. These heterocycles are known for their significant contributions to medicinal and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate typically involves multicomponent heterocyclization reactions. One common method includes the reaction of a benzoic acid derivative with a thiazepane precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 2-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)benzoate
- Methyl 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
Comparison: Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is unique due to its specific structural features and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-24-20(23)17-10-6-5-9-16(17)19(22)21-12-11-18(25-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWQHBFZHTOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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